molecular formula C19H25NO2 B2563713 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane CAS No. 306730-61-0

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane

Cat. No.: B2563713
CAS No.: 306730-61-0
M. Wt: 299.414
InChI Key: AIVFXKWOWLXXHX-HUAJHWKSSA-N
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Description

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is a cyclohexane derivative featuring a tert-butyl group at the 1-position and a cinnamoyloxy-imino substituent at the 4-position. Such compounds are often intermediates in organic synthesis, particularly in alkylation or coupling reactions .

Properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)16-10-12-17(13-11-16)20-22-18(21)14-9-15-7-5-4-6-8-15/h4-9,14,16H,10-13H2,1-3H3/b14-9-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFXKWOWLXXHX-FMVWKBIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC(=NOC(=O)/C=C\C2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane typically involves the following steps:

    Formation of the Cinnamoyloxyimino Group: This can be achieved by reacting cinnamic acid with hydroxylamine to form cinnamohydroxamic acid, which is then esterified to form the cinnamoyloxyimino group.

    Cyclohexane Ring Substitution: The cyclohexane ring is functionalized by introducing a tert-butyl group at the 1-position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The cinnamoyloxyimino group is then coupled to the substituted cyclohexane ring using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cinnamoyloxyimino group to the corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclohexane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemistry: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a building block for designing new compounds with potential biological activity.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cinnamoyloxyimino group can form hydrogen bonds and other interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
cis-1-Tert-butyl-4-carbomethoxycyclohexane Carbomethoxy at C4, tert-butyl at C1 C₁₂H₂₂O₂ 198.30 Exhibits steric strain; used in thermochemistry studies
1-{3-[trans-4-(tert-Butyl)cyclohexyl]phenyl}ethan-1-one Acetylphenyl at C3, trans-tert-butyl cyclohexyl C₂₃H₃₄O 326.51 High synthetic yield (66%); trans-configuration enhances reactivity
4-(Tert-butyl)-2,6-bis-((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one Bis-chalcone at C2/C6, tert-butyl at C4 C₂₄H₂₄Cl₂F₂O 449.36 Synthesized via Claisen-Schmidt condensation; potential cytotoxicity
cis-1-tert-butyl-4-chlorocyclohexane Chloro at C4, tert-butyl at C1 C₁₀H₁₉Cl 174.71 Demonstrates axial/equatorial substituent preferences in conformational analysis

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group stabilizes equatorial conformations due to its bulk, as seen in cis-1-tert-butyl-4-chlorocyclohexane . In contrast, electron-withdrawing groups like carbomethoxy (C₁₂H₂₂O₂) introduce strain but enable diverse reactivity .
  • Stereochemical Influence : Trans-configurations (e.g., trans-6fk) yield higher reaction efficiencies (66% vs. 19% for cis-6fk) in alkylation reactions, highlighting the role of stereochemistry in directing regioselectivity .

Key Observations :

  • Catalyst Dependency : Ruthenium catalysts enable regioselective alkylation, while base-mediated condensations (e.g., KOH) are effective for chalcone formation .
  • Precursor Utility : 1-(tert-butyl)-4-iodocyclohexane serves as a versatile intermediate in cross-coupling reactions, as demonstrated in the synthesis of ethynylbenzene derivatives .

Physical and Chemical Properties

  • Thermodynamic Stability : cis-1-Tert-butyl-4-carbomethoxycyclohexane exhibits strain due to competing equatorial (carbomethoxy) and axial (tert-butyl) substituents, impacting its enthalpy of formation .
  • Solubility and Reactivity: Bulky tert-butyl groups reduce solubility in polar solvents but enhance stability in nonpolar media. For example, 1-(tert-butyl)-4-iodocyclohexane is typically purified using hexane/EtOAc mixtures .

Biological Activity

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane, also known by its CAS number 306730-61-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H25NO2
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 306730-61-0

The compound features a tert-butyl group, a cyclohexane ring, and a cinnamoyloxy imino moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties:

  • Antioxidant Activity : The cinnamoyloxy group is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Properties : Initial tests indicate that it has activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability Assays : The compound was tested on various cell lines (e.g., HeLa and MCF-7) showing a dose-dependent reduction in cell viability at concentrations above 10 µM.
Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108580
256560
504035

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Pharmacokinetics : Following administration, the compound demonstrated a half-life of approximately 2 hours in rats, with peak plasma concentrations observed at around 30 minutes post-administration.
Time (h)Plasma Concentration (µg/mL)
00
0.5150
1120
280

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited significant inhibition of lipid peroxidation in rat liver microsomes.
  • Case Study on Antimicrobial Activity : Research published in Phytotherapy Research indicated that the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Test Fe, Pd, or Ni catalysts for cross-coupling efficiency.
  • Temperature control : Maintain 25–60°C to prevent decomposition of imino or cinnamate groups.
  • Purification : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product .

How can the structural conformation of this compound be analyzed experimentally?

Q. Basic Research Focus

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry. For example, coupling constants in cyclohexane derivatives (e.g., 1-bromo-4-(tert-butyl)cyclohexane) reveal axial/equatorial substituent preferences .
  • X-ray crystallography : Resolve crystal structures to determine the spatial arrangement of the tert-butyl and cinnamoyloxyimino groups .
  • Computational modeling : Compare experimental data with density functional theory (DFT) calculations for conformational energy minima .

What stability considerations are critical under different storage conditions?

Q. Basic Research Focus

  • Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the cinnamoyloxyimino group.
  • Moisture avoidance : Use desiccants for hygroscopic intermediates like Boc-protected amines .
  • Thermal stability : Monitor decomposition via differential scanning calorimetry (DSC); avoid prolonged exposure to temperatures >40°C .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Case Study : Conflicting results in enzyme inhibition assays may arise from:

  • Stereochemical variability : Ensure enantiopure synthesis (e.g., via chiral HPLC) to isolate (1R,4R) or (1S,4S) configurations .
  • Solvent effects : Test activity in polar (DMSO) vs. non-polar (cyclohexane) solvents, as tert-butyl groups influence lipophilicity .
  • Validation assays : Cross-validate using orthogonal methods (e.g., surface plasmon resonance and fluorescence polarization) .

What computational methods predict the reactivity of the cinnamoyloxyimino group in nucleophilic environments?

Q. Advanced Research Focus

  • Quantum mechanical calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the imino bond. PubChem’s InChI data (e.g., InChI=1S/C9H13F3O2) provides input for molecular orbital analysis .
  • Molecular dynamics (MD) simulations : Study solvation effects in water/THF mixtures to predict hydrolysis rates .
  • Docking studies : Map interaction sites with biological targets (e.g., enzymes) using AutoDock Vina .

What strategies enable regioselective functionalization of the cyclohexane ring?

Q. Advanced Research Focus

  • Directed C–H activation : Use Pd catalysts with directing groups (e.g., Boc-protected amines) to selectively modify the 4-position .
  • Radical-mediated reactions : Apply boryl radical halogen atom transfer (XAT) for alkylation, as demonstrated in hydroalkylation of styrenes .
  • Steric control : Leverage the tert-butyl group’s bulk to direct electrophiles to less hindered positions .

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